N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide
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Overview
Description
N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thieno[3,2-c]pyrazole core, a thiophene ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-c]pyrazole core, which is achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the piperazine moiety and the thiophene ring through nucleophilic substitution and coupling reactions. The final product is obtained after purification using techniques such as column chromatography and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification methods. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Explored for its use in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]benzamide
- N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]furan-2-carboxamide
Uniqueness
N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and its structural complexity
Properties
Molecular Formula |
C17H19N5O2S2 |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[6-methyl-5-(4-methylpiperazine-1-carbonyl)-1H-thieno[3,2-c]pyrazol-3-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C17H19N5O2S2/c1-10-12-14(15(20-19-12)18-16(23)11-4-3-9-25-11)26-13(10)17(24)22-7-5-21(2)6-8-22/h3-4,9H,5-8H2,1-2H3,(H2,18,19,20,23) |
InChI Key |
RUDIMGBQNIIQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1NN=C2NC(=O)C3=CC=CS3)C(=O)N4CCN(CC4)C |
Origin of Product |
United States |
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